

physical and chemical properties of N,N-Bis(cyanoethyl)aniline

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Compound of Interest

Compound Name: **N,N-Bis(cyanoethyl)aniline**

Cat. No.: **B074002**

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N,N-Bis(cyanoethyl)aniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **N,N-Bis(cyanoethyl)aniline**. It includes structured data, experimental protocols, and a visual representation of its synthesis workflow, designed to support research and development activities.

Core Properties of N,N-Bis(cyanoethyl)aniline

N,N-Bis(cyanoethyl)aniline, a tertiary aromatic amine and nitrile derivative, serves as a key intermediate in the synthesis of various organic compounds, including dyes, UV stabilizers, and functional polymers.^[1] It also acts as a precursor in pharmaceutical chemistry for building bioactive nitrogen-containing scaffolds.^[1]

Physical Properties

At room temperature, **N,N-Bis(cyanoethyl)aniline** typically presents as a solid.^{[2][3]} Its appearance is most commonly described as a white, light beige, or pale yellow to brown crystalline powder.^{[1][2]} Upon long-term storage, the substance may darken. It possesses a faint, amine-like odor.^[1]

The compound is generally insoluble in water but shows moderate to good solubility in various organic solvents such as ethanol, acetone, and dichloromethane, as well as in dilute acids and alkalis.[\[1\]](#)[\[2\]](#)

Table 1: Physical Properties of **N,N-Bis(cyanoethyl)aniline**

| Property | Value | Source(s) |
|------------------|--|---|
| Appearance | White to yellow/brown crystalline powder | [1] [2] |
| Melting Point | 80-88 °C | [2] [4] |
| Boiling Point | 165-167 °C @ 6 Torr; 175-180 °C @ 0.3 Torr | [2] [3] [4] |
| Density | ~0.92 - 1.105 g/cm ³ @ 20 °C | [2] [3] [4] |
| Vapor Pressure | 5.35 x 10 ⁻⁷ mmHg @ 25 °C | [2] [3] |
| Refractive Index | ~1.567 | [2] [3] |

Chemical and Spectroscopic Properties

The chemical identity and structure of **N,N-Bis(cyanoethyl)aniline** are well-defined. Its reactivity stems from the tertiary amine and the two cyanoethyl groups, allowing it to participate in reactions like nucleophilic substitution and condensation.[\[1\]](#)

Table 2: Chemical and Spectroscopic Identifiers for **N,N-Bis(cyanoethyl)aniline**

| Identifier | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 1555-66-4 | [1] [2] [3] [4] |
| Molecular Formula | C ₁₂ H ₁₃ N ₃ | [1] [2] [3] [4] |
| Molecular Weight | 199.25 g/mol | [1] [2] [4] |
| EINECS Number | 216-306-4 | [2] [4] |
| pKa | 3.85 ± 0.50 (Predicted) | [1] |
| XLogP3 | 2.32 | [2] [3] |

Experimental Protocols

Synthesis of N,N-Bis(cyanoethyl)aniline

The conventional method for synthesizing **N,N-Bis(cyanoethyl)aniline** is through the double Michael addition of acrylonitrile to aniline.[\[1\]](#) This reaction can be catalyzed by either acid or base. Below is a representative protocol using a base catalyst.

Objective: To synthesize **N,N-Bis(cyanoethyl)aniline** from aniline and acrylonitrile.

Materials:

- Aniline
- Acrylonitrile
- Potassium Carbonate (K₂CO₃), anhydrous
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized Water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) as the solvent.
- Addition of Acrylonitrile: While stirring the mixture, slowly add acrylonitrile (2.2 eq) to the flask at room temperature.
- Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of dichloromethane.
- Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract the aqueous layer three times with dichloromethane.
- Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

- Recrystallization: The crude **N,N-Bis(cyanoethyl)aniline** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **N,N-Bis(cyanoethyl)aniline**.



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Caption: Synthesis and Purification Workflow for **N,N-Bis(cyanoethyl)aniline**.

Safety and Handling

N,N-Bis(cyanoethyl)aniline is considered to have moderate toxicity upon inhalation, ingestion, or skin contact.^[1] It is classified as an irritant, causing skin, eye, and respiratory irritation.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.^[1] All work should be conducted in a well-ventilated area or a chemical fume hood.^[2]

Store the compound in a cool, dry, and dark place in a tightly sealed container, away from strong oxidizing agents and acids.^{[1][2]}

Applications

The primary use of **N,N-Bis(cyanoethyl)aniline** is as a chemical intermediate.^[1] Its unique structure makes it a valuable component in the manufacturing of:

- Dye Intermediates: It is a precursor for various dyes.
- Polymers and UV Stabilizers: Used in the synthesis of functional polymers.^[1]
- Pharmaceuticals: Serves as a building block for complex nitrogen-containing molecules with potential biological activity.^[1]

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- To cite this document: BenchChem. [physical and chemical properties of N,N-Bis(cyanoethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074002#physical-and-chemical-properties-of-n-n-bis-cyanoethyl-aniline]

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